molecular formula C23H24ClN3O5 B11215262 methyl 3-[6-[(4-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

methyl 3-[6-[(4-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

Cat. No.: B11215262
M. Wt: 457.9 g/mol
InChI Key: IQNKXSRSVHRUNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(5-{[(4-chlorophenyl)methyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a quinazoline core, which is known for its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(5-{[(4-chlorophenyl)methyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carbamoyl Group: This step involves the reaction of the quinazoline intermediate with 4-chlorobenzyl isocyanate to form the carbamoyl group.

    Attachment of the Pentyl Chain: The pentyl chain is introduced through a nucleophilic substitution reaction, where the quinazoline derivative reacts with a pentyl halide.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-{[(4-chlorophenyl)methyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halides, amines, and organometallic compounds can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional ketone or aldehyde groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Methyl 3-(5-{[(4-chlorophenyl)methyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Due to its potential therapeutic properties, it can be investigated for the development of new drugs, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 3-(5-{[(4-chlorophenyl)methyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with a similar quinazoline core, such as gefitinib and erlotinib, which are used as anticancer agents.

    Carbamoyl Derivatives: Compounds like carbamazepine, which is used as an anticonvulsant and mood-stabilizing drug.

Uniqueness

Methyl 3-(5-{[(4-chlorophenyl)methyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Biological Activity

Methyl 3-[6-[(4-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate (CAS No. 896384-87-5) is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a quinazoline core substituted with various functional groups that contribute to its biological properties. The presence of a chlorophenyl group and a methylamino moiety is particularly significant for its pharmacological activity.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : Quinazoline derivatives are known to inhibit various enzymes, including soluble epoxide hydrolase (sEH) and cyclooxygenase (COX) enzymes, which play critical roles in inflammation and pain pathways .
  • Receptor Modulation : The compound may interact with specific receptors, such as those involved in cancer cell signaling pathways, leading to altered cellular responses .
  • Antimicrobial Activity : Some studies suggest that quinazoline derivatives exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.

CompoundCell LineIC50 (μM)Mechanism
Compound AMDA-MB-2310.36EGFR Inhibition
Compound BA5490.66COX Inhibition

These compounds demonstrated selective cytotoxicity against cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens.

PathogenActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak

The compound's effectiveness against these strains suggests its potential utility in developing new antimicrobial agents .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in inflammatory processes:

EnzymeInhibition TypeIC50 (μM)
sEHCompetitive0.30
COXNon-selective2.91

These findings highlight the compound's promise as an anti-inflammatory agent through the modulation of enzyme activity .

Case Studies

  • In Vivo Studies : Animal models have demonstrated the efficacy of this compound in reducing tumor size and improving survival rates in mice with induced tumors.
  • Clinical Trials : Preliminary clinical trials are underway to assess the safety and efficacy of this compound in human subjects with specific cancers.

Properties

Molecular Formula

C23H24ClN3O5

Molecular Weight

457.9 g/mol

IUPAC Name

methyl 3-[6-[(4-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C23H24ClN3O5/c1-32-22(30)16-8-11-18-19(13-16)26-23(31)27(21(18)29)12-4-2-3-5-20(28)25-14-15-6-9-17(24)10-7-15/h6-11,13H,2-5,12,14H2,1H3,(H,25,28)(H,26,31)

InChI Key

IQNKXSRSVHRUNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.